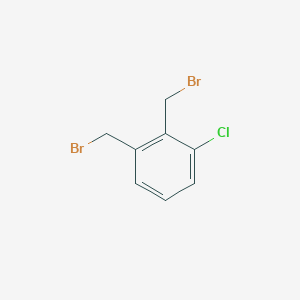

1,2-Bis(bromomethyl)-6-chlorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Bis(bromomethyl)benzene is a type of organic compound that contains a benzene ring with two bromomethyl groups attached to adjacent carbon atoms . It’s a derivative of benzene, which is one of the most fundamental structures in organic chemistry.

Molecular Structure Analysis

The molecular formula of 1,2-Bis(bromomethyl)benzene is C8H8Br2 . It consists of a benzene ring with two bromomethyl groups attached to adjacent carbon atoms .Physical And Chemical Properties Analysis

The molar mass of 1,2-Bis(bromomethyl)benzene is 263.96 g/mol . Other physical and chemical properties are not specified in the sources I found.Aplicaciones Científicas De Investigación

Crystal Structure and Solvate Formation

1,2-Bis(bromomethyl)-6-chlorobenzene and its derivatives have been extensively studied for their crystal structures and solvate formation capabilities. The solvates of derivatives like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been obtained, revealing diverse crystal structures and conformations based on different crystalline environments. These structures exhibit characteristics like open channels filled by disordered solvent molecules and a preference for anti-arrangement of bromomethyl groups (Szlachcic, Migda, & Stadnicka, 2007). Additionally, the crystal structures of various benzene and naphthalene derivatives with bromo, bromomethyl, and dibromomethyl substituents have been analyzed, highlighting the significance of Br...Br contacts and C-H...Br hydrogen bonds in molecular packing (Kuś, Jones, Kusz, & Książek, 2023).

Chemical Reactions and Synthesis

The compound has been used as a precursor in various chemical reactions and synthesis processes. For instance, the electrochemical reduction of 1,2-bis(bromomethyl)benzene has been studied, showcasing its role in green electro-synthesis where it participates in Diels–Alder reactions to produce high-yield, selectivity, and purity products with low waste (Habibi, Pakravan, & Nematollahi, 2014). Similarly, the reductive debromination method for 1,2-bis(bromomethyl)arenes has been developed to yield products like tetrahydronaphthalenes (Nishiyama, Kawabata, Kobayashi, Nishino, & Sonoda, 2005).

Photovoltaic and Macromolecule Applications

1,2-Bis(bromomethyl)-6-chlorobenzene derivatives are also being explored in photovoltaic applications and the creation of novel macromolecules. For instance, the synthesis of main-chain fullerene polymers with a high fraction of fullerene for photovoltaic applications has been proposed, indicating the potential of these compounds in energy-related fields (Hiorns, Cloutet, Ibarboure, Vignau, Lemaître, Guillerez, Absalon, & Cramail, 2009).

Safety and Hazards

Propiedades

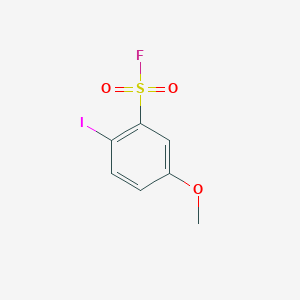

IUPAC Name |

1,2-bis(bromomethyl)-3-chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKWKYYKPQSZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CBr)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(bromomethyl)-6-chlorobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513183.png)

![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2513184.png)

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2513186.png)

![N-cycloheptyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513190.png)

![3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2513200.png)

![1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2513201.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B2513204.png)

![2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2513205.png)